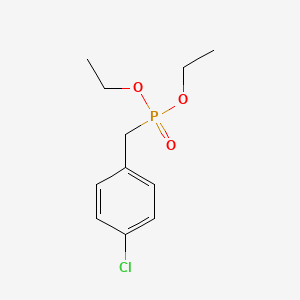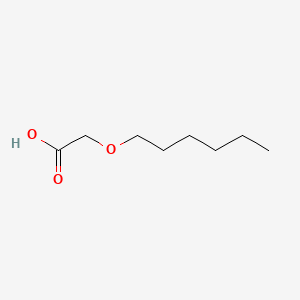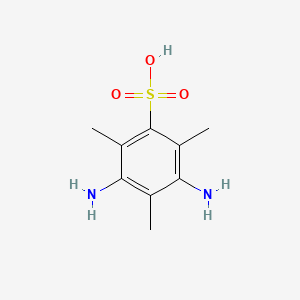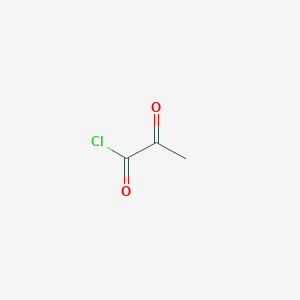
Diethyl-4-chlorbenzylphosphonat
Übersicht
Beschreibung
Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P and a molecular weight of 262.67 g/mol . It is also known by its IUPAC name, 1-chloro-4-(diethoxyphosphorylmethyl)benzene . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-chlorobenzylphosphonate has several applications in scientific research:
Wirkmechanismus
Target of Action
Diethyl 4-chlorobenzylphosphonate primarily targets the factor receptor in cells . The factor receptor plays a crucial role in cell signaling and regulation, making it a key target for this compound.
Mode of Action
The compound interacts with its target by binding to the factor receptor . This binding inhibits cell proliferation and induces apoptosis, or programmed cell death . This interaction results in changes in cell growth and survival, particularly in cancer cells.
Biochemical Pathways
Diethyl 4-chlorobenzylphosphonate affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from existing ones. The compound’s inhibition of this pathway leads to decreased microvessel density and decreased endothelial cell proliferation in tumor cells .
Result of Action
The molecular and cellular effects of Diethyl 4-chlorobenzylphosphonate’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound has been shown to inhibit the growth of various viruses, including HIV-1, herpes simplex virus type 1, and human papilloma virus . It also shows potent antitumor activity and can be used to treat breast cancer .
Biochemische Analyse
Biochemical Properties
Diethyl 4-chlorobenzylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of chromenone and chromene derivatives, which are known for their anti-picornavirus capsid-binding properties . It interacts with various enzymes and proteins, including those involved in the Wittig-Horner reactions, which are essential for the formation of carbon-carbon bonds . The nature of these interactions often involves the phosphorylation of target molecules, leading to changes in their biochemical activity.
Cellular Effects
Diethyl 4-chlorobenzylphosphonate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, Diethyl 4-chlorobenzylphosphonate can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are observed in different cell types, including epithelial cells, fibroblasts, and immune cells.
Molecular Mechanism
The molecular mechanism of Diethyl 4-chlorobenzylphosphonate involves its binding interactions with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, Diethyl 4-chlorobenzylphosphonate can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate phosphatases, leading to the dephosphorylation of target proteins and subsequent changes in their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 4-chlorobenzylphosphonate can change over time due to its stability and degradation properties. It is generally stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term studies have shown that Diethyl 4-chlorobenzylphosphonate can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Diethyl 4-chlorobenzylphosphonate vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity . At high doses, Diethyl 4-chlorobenzylphosphonate may induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects. These findings are essential for determining the safe and effective use of Diethyl 4-chlorobenzylphosphonate in research and therapeutic applications.
Metabolic Pathways
Diethyl 4-chlorobenzylphosphonate is involved in various metabolic pathways, including those related to the synthesis of phosphonate esters and other organophosphorus compounds . It interacts with enzymes such as phosphatases and kinases, which play critical roles in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, Diethyl 4-chlorobenzylphosphonate is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of Diethyl 4-chlorobenzylphosphonate can influence its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of Diethyl 4-chlorobenzylphosphonate is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Diethyl 4-chlorobenzylphosphonate may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Vorbereitungsmethoden
Diethyl 4-chlorobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite under reflux conditions . The reaction typically proceeds as follows:
ClC6H4CH2Cl+(EtO)3P→ClC6H4CH2P(O)(OEt)2+EtCl
Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Diethyl 4-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Wittig-Horner Reactions: It is used in Wittig-Horner reactions to form alkenes.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Diethyl 4-chlorobenzylphosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: Similar in structure but with a methyl group instead of a chlorine atom.
Diethyl 2-bromoethylphosphonate: Contains a bromine atom instead of chlorine.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group instead of a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents attached to the benzene ring.
Eigenschaften
IUPAC Name |
1-chloro-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPVBZRJSFOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192486 | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39225-17-7 | |
| Record name | Diethyl P-[(4-chlorophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39225-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039225177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39225-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-chlorobenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL 4-CHLOROBENZYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HV6QW8F6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















